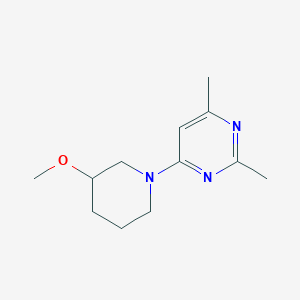

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine

説明

特性

IUPAC Name |

4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBIQUMYIFBZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCCC(C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorination of 4-Hydroxy-2,6-dimethylpyrimidine

A critical intermediate, 4-chloro-2,6-dimethylpyrimidine, is synthesized via chlorination of 4-hydroxy-2,6-dimethylpyrimidine using phosphorus oxychloride (POCl3). This method, analogous to the barbituric acid chlorination described in, proceeds as follows:

$$

\text{4-Hydroxy-2,6-dimethylpyrimidine} + \text{POCl}3 \xrightarrow{\Delta} \text{4-Chloro-2,6-dimethylpyrimidine} + \text{H}3\text{PO}_4

$$

Reaction Conditions :

Characterization Data :

Alternative Pathway: Cyclocondensation of Acetylacetone and Guanidine

A one-pot cyclization of acetylacetone and guanidine nitrate in basic media yields 2-amino-4,6-dimethylpyrimidine, which can be chlorinated at C4:

$$

\text{2-Amino-4,6-dimethylpyrimidine} + \text{HNO}2 \xrightarrow{\text{HCl}} \text{4-Chloro-2,6-dimethylpyrimidine} + \text{N}2 + \text{H}_2\text{O}

$$

Advantages :

- Avoids isolation of hydroxyl intermediates.

- Utilizes inexpensive starting materials (acetylacetone, guanidine nitrate).

Synthesis of 3-Methoxypiperidine

Reductive Amination of Piperidin-3-one

3-Methoxypiperidine is synthesized via reductive amination of piperidin-3-one with methylamine:

$$

\text{Piperidin-3-one} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{3-Methoxypiperidine}

$$

Characterization :

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| SNAr | 40–55% | 12–24 h | Low | Moderate |

| Buchwald-Hartwig | 75–82% | 6–8 h | High | High |

| Direct Cyclization | Not reported | — | — | — |

Key Observations :

- Transition-metal-catalyzed coupling outperforms SNAr in efficiency but requires specialized catalysts.

- Chlorination remains the bottleneck for scalability due to POCl3 handling.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Buchwald-Hartwig Coupling

- Oxidative Addition : Pd(0) inserts into the C–Cl bond of the pyrimidine.

- Transmetallation : Piperidine coordinates to Pd(II).

- Reductive Elimination : Forms the C–N bond, regenerating Pd(0).

Side Reactions :

- Homocoupling of aryl chlorides (suppressed by Xantphos ligand).

- Dechlorination (minimized by anhydrous conditions).

化学反応の分析

Types of Reactions

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The methoxypiperidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-(3-Hydroxypiperidin-1-yl)-2,6-dimethylpyrimidine.

Reduction: Formation of a reduced pyrimidine derivative.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxypiperidine group can interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

類似化合物との比較

Structural Analogues

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

Solubility and Reactivity :

- The methoxy group in 4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine improves aqueous solubility compared to chloromethyl analogs like 4-(Chloromethyl)-2,6-dimethylpyrimidine, which are more reactive but less stable .

- Pyrimidine triones (e.g., 5-arylidene derivatives) exhibit solvatochromism due to their electron-deficient cores, enabling applications in materials science .

- Biological Activity: The antimalarial activity of 4-(4'-amino-3'-hydroxybenzoyl)-2,6-dimethylpyrimidine highlights the importance of polar substituents for targeting parasitic enzymes . Pyridopyrimidinones (e.g., 2-(3,4-dimethoxyphenyl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate broader kinase inhibition profiles due to their fused ring systems and aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。